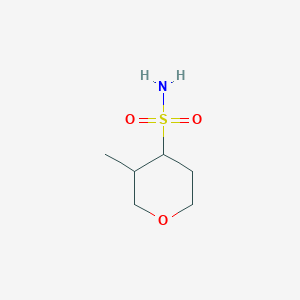
3-methyltetrahydro-2H-pyran-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which is a functional group containing sulfur, nitrogen, and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the formation of the tetrahydropyran ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of a suitable precursor, such as 3-methyl-1,5-hexadiene, in the presence of an acid catalyst to form the tetrahydropyran ring. The sulfonamide group can then be introduced through a reaction with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
3-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
3-methyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of bacterial infections, is ongoing.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-methyltetrahydro-2H-pyran-4-sulfonamide involves the inhibition of bacterial enzymes that are essential for folate synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication .
類似化合物との比較
Similar Compounds
3-methyltetrahydro-2H-pyran-4-one: This compound lacks the sulfonamide group and is primarily used as a flavoring agent.
Tetrahydro-2H-pyran-4-sulfonamide: Similar structure but without the methyl group, used in similar applications.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Uniqueness
3-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to the combination of the tetrahydropyran ring and the sulfonamide group, which imparts specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research.
特性
分子式 |
C6H13NO3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
3-methyloxane-4-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-5-4-10-3-2-6(5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChIキー |
DDRAKEUZWHEQEX-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC1S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


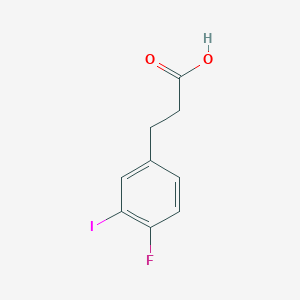
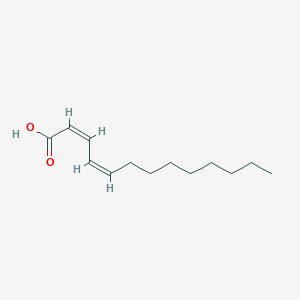
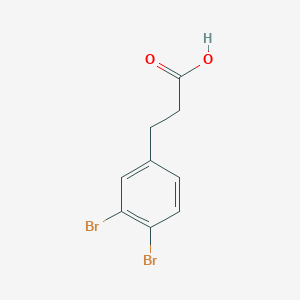
![(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B12329111.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[[3-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329120.png)
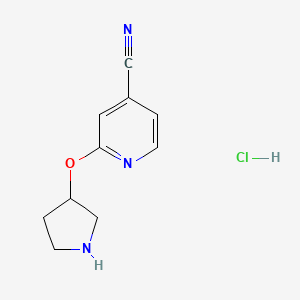
![3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B12329127.png)


![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
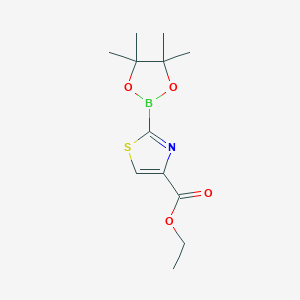
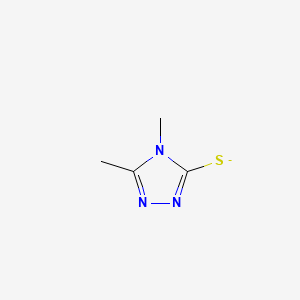
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)

